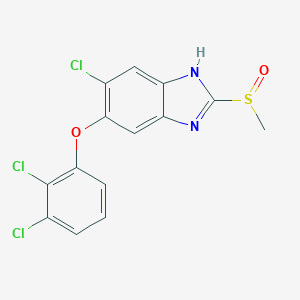

![molecular formula C11H21NO5 B122053 N-[terc-Butoxicarbonil]-6-hidroxi-DL-norleucina CAS No. 81505-64-8](/img/structure/B122053.png)

N-[terc-Butoxicarbonil]-6-hidroxi-DL-norleucina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine is utilized in various scientific research fields:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its therapeutic effects, particularly in the development of new drugs.

Industry: Applied in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

The primary target of N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine, also known as N-Boc-6-hydroxy-D-norleucine, is the amino group in various compounds. This compound is often used in organic synthesis for the protection of amino groups .

Mode of Action

N-Boc-6-hydroxy-D-norleucine acts as a protecting group for amines in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , which allows it to protect the amino group during various reactions.

Biochemical Pathways

The biochemical pathway primarily affected by N-Boc-6-hydroxy-D-norleucine is the synthesis of peptides and other organic compounds. By protecting the amino group, this compound allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Result of Action

The result of N-Boc-6-hydroxy-D-norleucine’s action is the protection of the amino group in various compounds, allowing for selective bond formation in organic synthesis. This can facilitate the synthesis of complex organic compounds, including peptides .

Action Environment

The action of N-Boc-6-hydroxy-D-norleucine is influenced by various environmental factors. For instance, the presence of a base such as sodium hydroxide is necessary for the addition of the Boc group to amines . Furthermore, the removal of the Boc group typically occurs under strong acidic conditions . Therefore, both the pH and the specific reagents present can significantly influence the action, efficacy, and stability of N-Boc-6-hydroxy-D-norleucine.

Análisis Bioquímico

Biochemical Properties

The N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine plays a crucial role in biochemical reactions. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process involves the interaction with enzymes and other biomolecules, contributing to the overall biochemical properties of the compound .

Molecular Mechanism

The molecular mechanism of N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine involves its Boc group. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine typically involves multiple steps, starting from readily available raw materials. One common synthetic route includes the protection of amino groups followed by hydroxylation and subsequent deprotection . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to meet the demands of commercial applications .

Análisis De Reacciones Químicas

Types of Reactions

N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to simplify the compound or alter its reactivity.

Substitution: Commonly involves replacing one functional group with another to create derivatives with different properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature controls to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparación Con Compuestos Similares

Similar Compounds

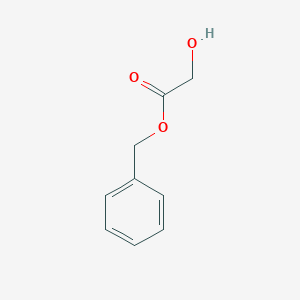

2-(Hydroxymethyl)hexanoic acid: Shares a similar backbone but differs in functional groups.

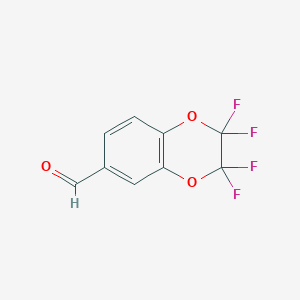

N-BOC-6-hydroxy-DL-leucine: Another compound with a similar structure but different protective groups.

Uniqueness

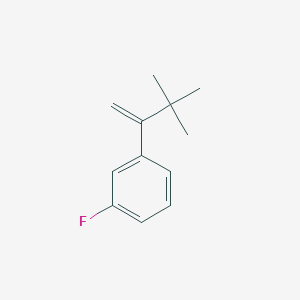

N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Propiedades

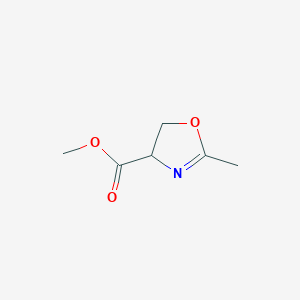

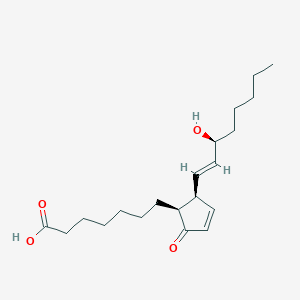

IUPAC Name |

6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFDKSWARKFUGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)